N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the available literature .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly documented in the available literature .Scientific Research Applications
Synthesis and Biological Evaluation
The research applications of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide span across synthesis and biological evaluation. For instance, compounds related to the structure, such as pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties, have been synthesized and evaluated for their biological activities. These compounds exhibited moderate inhibitory effects on tumor cell lines, highlighting their potential in cancer research. The synthesis processes often involve starting from basic sugar derivatives, showcasing the chemical versatility and potential for generating novel bioactive molecules (Popsavin et al., 2002).
Antimicrobial Screening
Another significant application of related compounds involves antimicrobial activity. Novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and shown excellent yields. These compounds were subjected to in vitro antibacterial activity screening against pathogenic bacteria such as S. aureus and E. coli. The structural characterization and spectral studies provided insights into their potential as antimicrobial agents (Idrees et al., 2020).
Antitubercular Activity
Moreover, the synthesis and biological screening for Mycobacterium tuberculosis DNA GyrB inhibition highlighted the design and evaluation of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and related compounds. These studies demonstrate the role of molecular hybridization in discovering potent inhibitors against tuberculosis, contributing to the development of new therapeutic agents. The most promising inhibitors showed significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential in antitubercular therapy (Reddy et al., 2014).
Nematocidal Activity
Furthermore, research into novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed their application in agriculture as nematocidal agents. Despite weak fungicidal activity, some derivatives exhibited good nematocidal activity against M. incognita, showcasing their potential as agricultural chemicals (Zhao et al., 2017).
Synthesis of Antibacterial Pyrazole-Benzofuran Hybrids
The regioselective synthesis of novel antibacterial pyrazole-benzofuran hybrids through cycloaddition of enaminone to hydrazonyl chlorides is another notable application. These compounds were tested for their antimicrobial activities, with some showing significant inhibitory activity against various bacterial strains. This research contributes to the search for new antibacterial agents, highlighting the importance of structural innovation (Sanad et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBCNWOJKGKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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